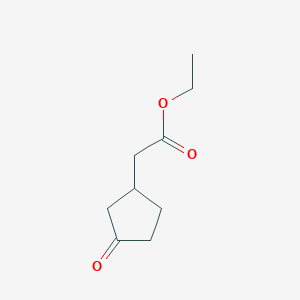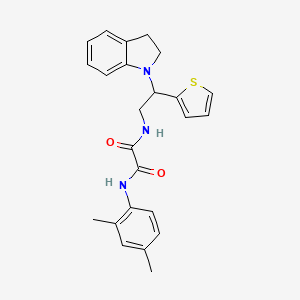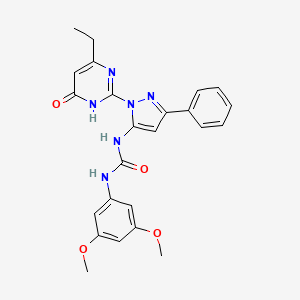![molecular formula C18H15BrN2O3 B2880002 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide CAS No. 2097891-22-8](/img/structure/B2880002.png)
5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural data for “this compound” is not available .Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
The chemical compound 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide is part of a broader class of compounds that have been studied for their potential applications in various scientific research areas. While the specific compound does not directly appear in the retrieved literature, related compounds have been synthesized and evaluated for their biological activities, offering insights into potential research applications of similar compounds.
Antiprotozoal Agents : Compounds with similar structural features have been synthesized and evaluated for their antiprotozoal activity. For example, novel dicationic imidazo[1,2-a]pyridines and their tetrahydro-imidazo[1,2-a]pyridine analogs have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).
Chemical Synthesis Techniques : The synthesis of related compounds has involved complex chemical reactions, including bromination, Suzuki coupling, and the use of reagents like bis-O-acetoxyamidoxime, showcasing advanced techniques in organic synthesis that could be applicable to the synthesis and modification of this compound for various research purposes.
Inhibition of Biological Targets : Similar compounds have been evaluated for their ability to inhibit specific biological targets, such as enzymes involved in nucleic acid synthesis and metabolism. This suggests that compounds like this compound could be researched for their potential as inhibitors of specific biological pathways or as lead compounds in drug discovery projects.
Antimicrobial Activities : Some compounds with structural similarities have been synthesized and tested for their antimicrobial activities against various pathogens, including drug-resistant bacteria. This highlights the potential of exploring the antimicrobial properties of this compound, which could contribute to the development of new antimicrobial agents.
Structural and Spectroscopic Characterization : The detailed structural and spectroscopic characterization of related compounds, including crystal structure analysis and NMR spectroscopy, underscores the importance of such studies in understanding the chemical properties and potential applications of these compounds in scientific research.
Safety and Hazards
Orientations Futures
The future research directions for “5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}pyridine-3-carboxamide” could include further investigation into its synthesis, structure, and potential applications . This could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science.
Propriétés
IUPAC Name |
5-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-8-14(9-20-10-15)18(23)21-11-16(22)12-3-5-13(6-4-12)17-2-1-7-24-17/h1-10,16,22H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMKRBQNTAXHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

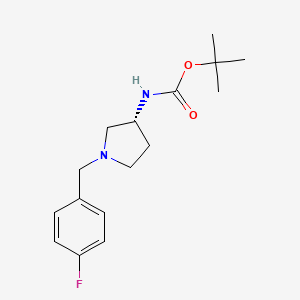
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)
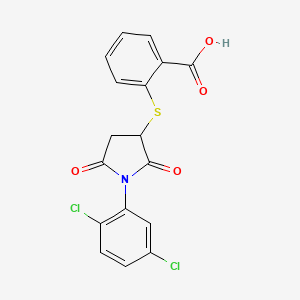
![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)
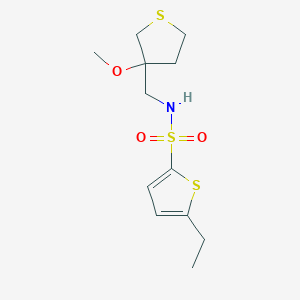
![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)
![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)
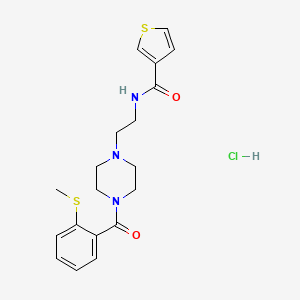
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)
